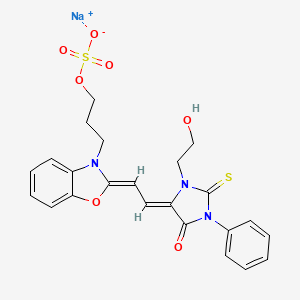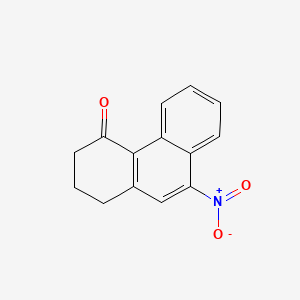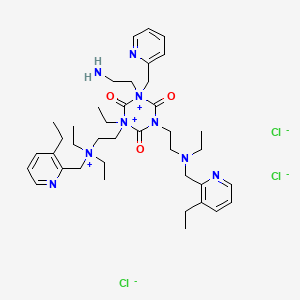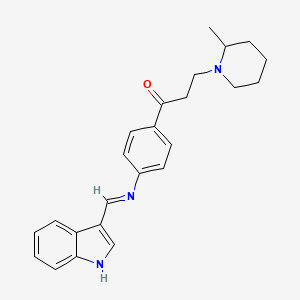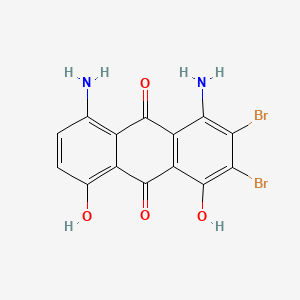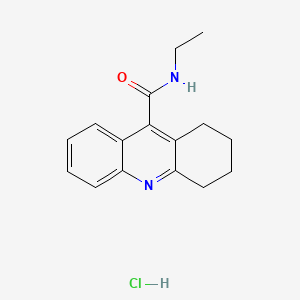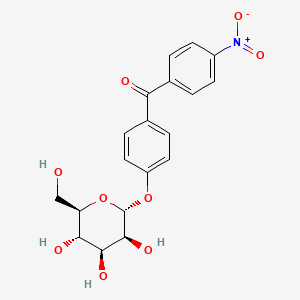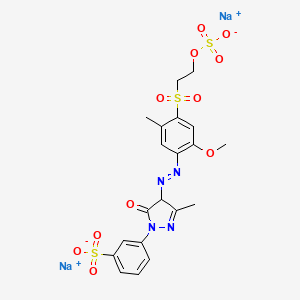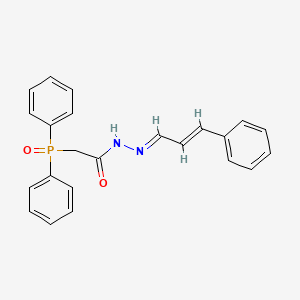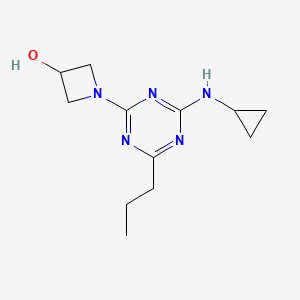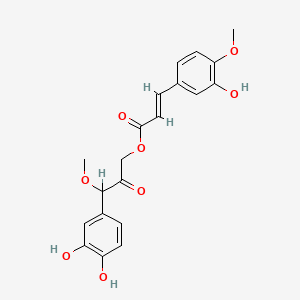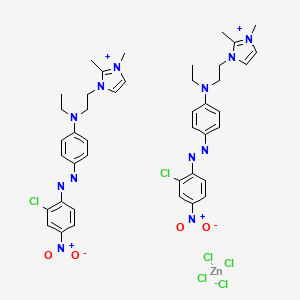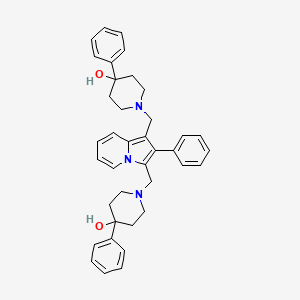
4-Piperidinol, 1,1'-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) is a complex organic compound that belongs to the class of piperidinol derivatives This compound is characterized by the presence of a piperidinol group and an indolizine moiety, which are linked through methylene bridges
Méthodes De Préparation
The synthesis of 4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indolizine core, followed by the introduction of the piperidinol groups through nucleophilic substitution reactions. The reaction conditions usually require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic attack. Industrial production methods may involve the optimization of these synthetic routes to increase yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidinol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinol groups can be replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine core structure and are widely used in medicinal chemistry for their diverse biological activities.
Indolizine derivatives: These compounds contain the indolizine moiety and are known for their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. The uniqueness of 4-Piperidinol, 1,1’-((2-phenyl-1,3-indolizinediyl)bis(methylene))bis(4-phenyl-) lies in its combined structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
58892-65-2 |
|---|---|
Formule moléculaire |
C38H41N3O2 |
Poids moléculaire |
571.7 g/mol |
Nom IUPAC |
1-[[3-[(4-hydroxy-4-phenylpiperidin-1-yl)methyl]-2-phenylindolizin-1-yl]methyl]-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C38H41N3O2/c42-37(31-14-6-2-7-15-31)19-24-39(25-20-37)28-33-34-18-10-11-23-41(34)35(36(33)30-12-4-1-5-13-30)29-40-26-21-38(43,22-27-40)32-16-8-3-9-17-32/h1-18,23,42-43H,19-22,24-29H2 |
Clé InChI |
BFXUXSQGSZBDKD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(C2=CC=CC=C2)O)CC3=C4C=CC=CN4C(=C3C5=CC=CC=C5)CN6CCC(CC6)(C7=CC=CC=C7)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


